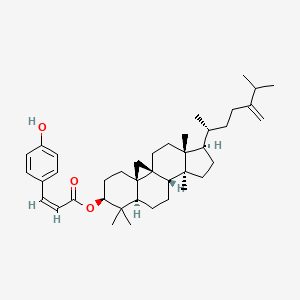

Pholidotin

Description

Structure

3D Structure

Properties

Molecular Formula |

C40H58O3 |

|---|---|

Molecular Weight |

586.9 g/mol |

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H58O3/c1-26(2)27(3)9-10-28(4)31-19-21-38(8)33-17-16-32-36(5,6)34(43-35(42)18-13-29-11-14-30(41)15-12-29)20-22-39(32)25-40(33,39)24-23-37(31,38)7/h11-15,18,26,28,31-34,41H,3,9-10,16-17,19-25H2,1-2,4-8H3/b18-13-/t28-,31-,32+,33+,34+,37-,38+,39-,40+/m1/s1 |

InChI Key |

NWCFXEYHLYCCTG-AUFFUNJQSA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)C)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C |

Synonyms |

pholidotin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Pholidotin

Chromatographic Isolation and Purification Strategies for Pholidotin

The purification of this compound from crude plant extracts is a multi-step process that often involves a combination of different chromatographic methods. The choice of technique depends on the complexity of the extract and the physicochemical properties of this compound and co-occurring compounds. The primary strategies employed for the purification of this compound and related stilbenoids include preparative high-performance liquid chromatography (HPLC), countercurrent chromatography, and solid-phase extraction (SPE).

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of this compound from semi-purified fractions. It offers high resolution and efficiency, enabling the separation of structurally similar compounds. The principle of preparative HPLC is similar to its analytical counterpart but is scaled up to handle larger sample loads.

In the context of isolating stilbenoids like this compound, reversed-phase chromatography is the most commonly employed mode. mdpi.com This technique utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds like this compound are retained longer on the column.

The mobile phase in preparative HPLC for stilbenoid isolation usually consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). mdpi.com To improve peak shape and resolution, additives like acetic acid or formic acid are often incorporated into the mobile phase. Gradient elution, where the concentration of the organic modifier is gradually increased over time, is frequently used to effectively separate a wide range of compounds with varying polarities.

The following table outlines a typical set of parameters for the preparative HPLC purification of stilbenoids, which would be applicable for the isolation of this compound.

| Parameter | Description |

| Column | Reversed-phase C18, 250 mm x 20 mm, 10 µm particle size |

| Mobile Phase A | Water with 0.1% acetic acid |

| Mobile Phase B | Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | Dependent on the column capacity and sample complexity |

This table is a representative example and specific conditions would require optimization for the isolation of this compound.

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that has proven to be highly effective for the preparative separation of natural products, including stilbenoids from Pholidota chinensis. nih.gov This technique avoids the use of solid stationary phases, thereby eliminating issues such as irreversible adsorption of the sample. nih.gov The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

High-speed countercurrent chromatography (HSCCC) is a widely used form of CCC. In a study focused on the isolation of bibenzyls and 9,10-dihydrophenanthrenes from Pholidota chinensis, HSCCC was successfully employed to purify several compounds to a purity of over 94%. nih.gov The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method.

For the separation of stilbenoids from Pholidota chinensis, two different solvent systems composed of n-hexane, ethyl acetate, methanol, and water were utilized. nih.gov The specific ratios of these solvents were optimized to achieve the desired separation of the target compounds.

The following table details the solvent systems used in the HSCCC separation of stilbenoids from Pholidota chinensis. nih.gov

| Target Compounds | Solvent System (v/v/v/v) | Purity (%) |

| 1-(3,4,5-trimethoxyphenyl)-1',2'-ethanediol, coelonin, 3,4'-dihydroxy-5,5'-dimethoxybibenzyl, 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene | n-Hexane/ethyl acetate/methanol/water (1.2:1:1:0.8) | >94 |

| 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene, batatasin III, orchinol, 3'-O-methylbatatasin III | n-Hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4) | >94 |

This data is based on the separation of related stilbenoids from Pholidota chinensis and demonstrates the applicability of HSCCC for this compound isolation.

Solid-Phase Extraction (SPE) is a valuable technique for the preliminary cleanup and fractionation of crude plant extracts prior to further chromatographic purification. SPE is used to remove interfering substances and to concentrate the target compounds, such as this compound. The principle of SPE involves the partitioning of solutes between a solid sorbent and a liquid phase.

For the extraction of phenolic compounds like stilbenoids, reversed-phase SPE cartridges are commonly used. These cartridges are packed with a nonpolar sorbent, such as C18-bonded silica (B1680970). The crude extract, typically dissolved in a polar solvent, is loaded onto the conditioned cartridge. Polar impurities are washed away with a weak solvent, while the compounds of interest, including this compound, are retained on the sorbent. The target compounds are then eluted with a stronger, less polar solvent.

The choice of sorbent and elution solvents is crucial for a successful SPE procedure. Polymeric sorbents, such as polystyrene-divinylbenzene resins, can also be used and may offer different selectivity compared to silica-based sorbents.

A general procedure for the solid-phase extraction of phenolic compounds from a plant extract is outlined below.

| Step | Procedure |

| 1. Sorbent Conditioning | The SPE cartridge is first washed with a strong solvent (e.g., methanol) to activate the sorbent, followed by equilibration with a weak solvent (e.g., water). |

| 2. Sample Loading | The crude plant extract, dissolved in an appropriate solvent, is passed through the cartridge. |

| 3. Washing | The cartridge is washed with a weak solvent to remove polar impurities. |

| 4. Elution | The retained compounds of interest are eluted with a stronger solvent (e.g., methanol or acetonitrile). |

This table provides a general workflow for SPE of phenolic compounds, which can be adapted for the pre-purification of this compound.

Chemical Structural Elucidation and Stereochemical Investigations of Pholidotin

Spectroscopic Analysis for Pholidotin Structure Determination

Spectroscopic methods are indispensable tools in organic chemistry for determining the constitution and structure of chemical compounds wiley.com. For complex molecules like this compound, a multi-spectroscopic approach is typically employed to gather comprehensive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is considered one of the most impactful analytical methods in chemistry for structural elucidation wiley.com. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule researchgate.net. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential.

¹H NMR Spectroscopy: This technique is used to identify different types of hydrogen atoms and their local chemical environments, as well as their connectivity through spin-spin coupling patterns nih.gov. The chemical shifts and coupling constants observed in the ¹H NMR spectrum of this compound provide insights into the presence of various proton environments, such as aliphatic, olefinic, and aromatic protons, and their relationships to adjacent atoms.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR spectra offer a larger chemical shift range and generally higher resolution compared to ¹H NMR, allowing for the identification of different carbon environments mdpi.com. The chemical shifts of carbon atoms in this compound's spectrum indicate the presence of methyl, methylene, methine, quaternary carbons, and carbons associated with functional groups like carbonyls and aromatic rings.

2D NMR Techniques: To establish comprehensive connectivity and spatial relationships within the this compound molecule, various 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): Reveals proton-proton couplings, indicating which protons are on adjacent carbons mdpi.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are spatially close to each other, even if not directly bonded, which is crucial for stereochemical assignments and conformational analysis mdpi.com.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached mdpi.com.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies correlations between protons and carbons that are separated by two or three bonds, helping to establish long-range connectivity and piece together the molecular framework mdpi.com.

The combination of these NMR data allows researchers to construct the planar structure of this compound, identifying its various substructures and their interconnections. While NMR is highly informative and non-destructive, its sensitivity can be a limitation compared to other techniques like mass spectrometry, especially for samples available in very small quantities mdpi.comresearchgate.net.

Mass Spectrometry (MS) Applications for this compound Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation patterns wiley.comchromatographyonline.com.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is critical for accurately determining the molecular formula of this compound. The precise mass-to-charge (m/z) ratio of the molecular ion ([M]+• or protonated/deprotonated species like [M+H]+ or [M-H]-) allows for the calculation of the exact elemental composition, such as CHO for this compound uni.lu. This is achieved by comparing the experimentally determined mass with theoretical masses for various possible elemental combinations msu.edu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopies are complementary techniques used to identify the presence of specific functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at characteristic frequencies wvu.educaltech.edu. Different functional groups exhibit unique absorption bands in the IR spectrum, acting as a "fingerprint" for their presence maricopa.edulibretexts.org. For this compound, IR spectroscopy would reveal the presence of:

Hydroxyl groups (-OH): Typically show broad and strong absorption bands in the 3200-3600 cm⁻¹ range maricopa.edulibretexts.org.

Carbonyl groups (C=O): Exhibit strong absorption in the 1650-1750 cm⁻¹ region, with the exact position depending on the type of carbonyl (e.g., ester, ketone) and its environment maricopa.edulibretexts.org. Given this compound's molecular formula and the presence of an ester linkage (as suggested by its SMILES in PubChem uni.lu), a characteristic C=O stretch would be expected.

Alkenes (C=C): Show absorptions around 1550-1650 cm⁻¹ maricopa.edu.

Aromatic C-H and C=C stretches: Present distinct bands in the aromatic region.

C-H stretches: Appear in the 2800-3100 cm⁻¹ range wvu.edu. The "fingerprint region" (below 1400 cm⁻¹) is unique to each molecule and, while complex, can be used for compound identification by comparison with known spectra chemistrystudent.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions within a molecule, particularly those involving conjugated systems (alternating single and double bonds) and chromophores (light-absorbing functional groups) azooptics.comlibretexts.org. The resulting spectrum shows absorbance peaks at specific wavelengths (λmax).

For this compound, the presence of a cinnamate (B1238496) ester moiety (as indicated by its SMILES uni.lu) implies a conjugated system involving the aromatic ring and the α,β-unsaturated ester. This conjugation would lead to characteristic absorption bands in the UV region, typically above 200 nm, and potentially extending into the visible region if the conjugation is extensive libretexts.orguomustansiriyah.edu.iq. The λmax value and the intensity of the absorption provide insights into the extent of conjugation and the nature of the chromophore azooptics.com.

Stereochemical Assignments and Conformational Analysis of this compound

Beyond the planar structure, determining the three-dimensional arrangement, or stereochemistry, of a complex molecule like this compound is critical. This involves assigning absolute configurations to chiral centers and understanding the molecule's preferred conformations.

Chiroptical Methods in this compound Structural Studies (e.g., Circular Dichroism)

Chiroptical methods are spectroscopic techniques that exploit the interaction of circularly polarized light with chiral molecules to provide information about their stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active (chiral) substance libretexts.orgjascoinc.com. CD signals are observed when a chromophore is in a chiral environment or is covalently bonded to a chiral moiety jascoinc.com. For this compound, which possesses multiple chiral centers uni.lu, CD spectroscopy would be a valuable tool. The shape, sign, and intensity of the CD bands in the UV-Vis region can be correlated with the absolute configuration of chiral centers near chromophoric groups, such as the cinnamate ester in this compound taylorandfrancis.com. While CD is particularly useful for determining the secondary structure of biomolecules like proteins, it also provides insights into the stereochemistry of small organic molecules libretexts.orgjascoinc.com.

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and its Derivatives

X-ray crystallography is considered the most definitive method for determining the molecular structure, including the absolute configuration, of crystalline compounds wiley.comcaltech.eduresearchgate.net.

Principle: When X-rays interact with the electrons in a crystal, they are diffracted in a specific pattern. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise positions of atoms in space thieme-connect.de.

Absolute Stereochemistry Determination: For chiral molecules, X-ray crystallography can determine the absolute configuration due to a phenomenon called anomalous dispersion (or anomalous scattering) thieme-connect.demdpi.comnih.gov. This effect, which is more pronounced in the presence of heavier atoms (non-light atoms) in the molecule, causes small differences in the intensities of Friedel pairs (reflections related by inversion symmetry), allowing for the unambiguous assignment of absolute stereochemistry thieme-connect.demdpi.com. If this compound itself can be crystallized into a suitable single crystal, or if a derivative containing a heavy atom can be prepared and crystallized, X-ray crystallography would provide the most conclusive evidence for its absolute stereochemistry. This method is particularly powerful for confirming stereochemical assignments derived from other techniques and resolving ambiguities nih.gov.

This compound is classified as a cycloartane (B1207475) triterpenoid (B12794562), a group of natural compounds characterized by a distinctive 9β,19-cyclo-5α-lanostane (cycloartane) skeleton mdpi.comnih.gov. The initial isolation and structural determination of this compound were reported from orchids such as Pholidota rubra and Cirrhopetalum elatum researchgate.netuni.lu. Subsequent studies have also identified this compound in Epidendrum mosenii and Pleione yunnanensis frontiersin.orgnih.govconicet.gov.ar.

The elucidation of this compound's chemical structure has heavily depended on comprehensive spectroscopic analysis. Key techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, both one-dimensional (1D) and two-dimensional (2D), and Mass Spectrometry (MS) researchgate.netnih.govresearchgate.netphcogj.com. Infrared (IR) spectroscopy also provides valuable information regarding the presence of specific functional groups mdpi.comconicet.gov.arphcogj.com.

Detailed Research Findings (General Methods Applied to Triterpenoids including this compound):

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of the compound, providing precise molecular weight information researchgate.netresearchgate.netmaxapress.com. Fragmentation patterns observed in MS can further support structural proposals by indicating the presence of specific substructures researchgate.net.

Chemical Evidence: In some cases, chemical reactions, such as derivatization or degradation studies, can provide additional evidence to confirm certain structural features or functional groups researchgate.netresearchgate.net.

X-ray Crystallography: While not always feasible for every compound, X-ray diffraction analysis can provide unequivocal determination of both the connectivity and the absolute stereochemistry of a molecule in its solid state mdpi.comnih.govresearchgate.net.

While specific numerical NMR data for this compound is typically presented in the original research publications (e.g., Majumder et al., 1987), the general approach involves meticulous analysis of the spectroscopic signals to deduce the complex triterpenoid skeleton and its substituents.

| Spectroscopic Method | Key Information Derived | Typical Data Presentation |

| ¹H NMR | Number of protons, chemical environment, connectivity (via coupling) | Chemical Shift (δ, ppm), Multiplicity (s, d, t, m), Coupling Constant (J, Hz) |

| ¹³C NMR | Number of carbons, carbon types (methyl, methylene, methine, quaternary), electronic environment | Chemical Shift (δ, ppm) |

| 2D NMR (COSY) | Proton-proton correlations | Cross-peaks indicating coupled protons |

| 2D NMR (HSQC) | Direct proton-carbon correlations | Cross-peaks indicating directly bonded C-H pairs |

| 2D NMR (HMBC) | Long-range proton-carbon correlations (2-4 bonds) | Cross-peaks indicating correlations over multiple bonds, crucial for quaternary carbons and overall connectivity |

| HRMS | Exact molecular mass, molecular formula | m/z value of molecular ion, elemental composition |

| IR Spectroscopy | Presence of functional groups (e.g., hydroxyl, carbonyl, C=C) | Absorption bands (cm⁻¹) |

Computational Chemistry Approaches for this compound Conformational and Stereochemical Analysis

Computational chemistry plays an increasingly vital role in complementing experimental data for structural elucidation, particularly for complex molecules with multiple chiral centers and conformational flexibility, such as this compound conicet.gov.armaxapress.comc19early.org. These methods are used to predict molecular properties, explore conformational landscapes, and assist in the assignment of relative and absolute configurations.

Conformational Analysis: Molecules, especially flexible natural products, can exist in multiple low-energy conformations. Understanding these conformations is crucial as the bioactive conformation may not always be the global minimum energy structure conicet.gov.armaxapress.com. Computational methods employed for conformational analysis include:

Molecular Mechanics (MM): This method uses classical physics to model molecular interactions and predict stable conformations. It is often used for initial conformational searches to identify a broad range of possible conformers due to its computational efficiency nih.govconicet.gov.ar.

Density Functional Theory (DFT): DFT calculations, a quantum chemical method, provide more accurate energy calculations and optimized geometries for the identified conformers. Functionals like B3LYP and M06, combined with appropriate basis sets, are commonly used for this purpose nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space of a molecule over time, providing insights into its flexibility and the transitions between different conformers researchgate.netmdpi.com.

The goal of conformational analysis is to identify the most stable conformers and their relative energies, which can then be used for further spectroscopic property calculations.

Stereochemical Analysis: Determining the correct stereochemistry (relative and absolute configuration) is often the most challenging aspect of natural product structure elucidation. Computational chemistry significantly aids this process by:

Calculated NMR Chemical Shifts: One powerful approach involves calculating the ¹H and ¹³C NMR chemical shifts for different possible stereoisomers using quantum chemical methods (e.g., DFT) and then comparing these calculated values with the experimental NMR data mdpi.comc19early.org. Statistical methods, such as DP4 probability calculations, can be applied to assess the likelihood of each candidate structure matching the experimental data, thereby providing a high level of confidence in stereochemical assignments mdpi.comc19early.org.

Chiroptical Methods (ORD/CD): Computational prediction of Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectra can be compared with experimental data to determine absolute configurations, especially for molecules with chromophores mdpi.comnih.gov.

Continuous Shape Measures (CShM): These tools can analyze the deviation of molecular fragments from ideal geometries, which can be useful in stereochemical analysis, particularly for complex polycyclic systems.

While specific computational results (e.g., energy differences between conformers, calculated NMR shifts) for this compound are not detailed in the provided search results, the general methodologies described above are routinely applied to triterpenoids to confirm their complex structures and stereochemistry.

Biosynthetic Pathways and Precursor Studies of Pholidotin

Proposed Biogenetic Routes to Pholidotin as a Cycloartane (B1207475) Triterpenoid (B12794562)

The biogenesis of triterpenoids, including the cycloartane type to which this compound belongs, commences from the universal C5 units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are supplied either through the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids uni.luwikipedia.org. The condensation of these C5 units leads to the formation of squalene, a 30-carbon precursor fishersci.cafishersci.sempg.denih.gov.

A pivotal step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, a derivative of squalene, catalyzed by oxidosqualene cyclases (OSCs) uni.lumpg.denih.govqmclab.comnih.gov. In plants, this cyclization often results in the formation of a characteristic 9,19-three-membered ring, which is a hallmark of phytosterol biosynthesis and cycloartane triterpenoids nih.govqmclab.com. Cycloartenol synthase (CAS) is a specific OSC responsible for producing cycloartenol, a key intermediate in plant sterol biosynthesis and a precursor to various cycloartane triterpenoids uni.lu.

The co-occurrence of this compound with 24-methylenecycloartenol in certain plant species, such as Epidendrum rigidum and Gymnadenia conopsea, provides circumstantial evidence for a biogenetic link, suggesting that 24-methylenecycloartenol may serve as a precursor or an intermediate in the biosynthetic pathway leading to this compound nih.govwikipedia.orgctdbase.org. The precise sequence of transformations from 24-methylenecycloartenol to this compound, however, is not explicitly detailed in the available literature.

Identification and Characterization of Key Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of triterpenoids generally involves several classes of enzymes beyond the initial cyclases. These include cytochrome P450 monooxygenases, which mediate oxidation reactions, and uridine (B1682114) diphosphate-dependent glycosyltransferases, responsible for glycosylation uni.lu. While these enzyme families are broadly implicated in the diversification of triterpenoid structures, specific enzymatic transformations directly characterized for the unique structural features of this compound are not extensively documented in the provided search results. The conversion of a cycloartane skeleton, such as 24-methylenecycloartenol, into this compound would necessitate specific enzymatic steps involving hydroxylation, esterification, and potentially other modifications to achieve this compound's distinct chemical structure.

Isotopic Labeling Studies for this compound Pathway Elucidation

Isotopic labeling studies are powerful tools for elucidating complex biosynthetic pathways by tracing the incorporation of labeled precursors into target compounds fishersci.sefoodb.cauni.lu. By feeding organisms with precursors enriched with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), the metabolic fate of these atoms can be tracked, providing insights into the sequence of reactions and the origin of specific atoms within the final product fishersci.sefoodb.cauni.lunih.govwikipedia.org. While such studies have been instrumental in understanding general triterpenoid biosynthesis and other natural products like phormidolide, specific isotopic labeling experiments directly focused on elucidating the complete biosynthetic pathway of this compound were not found in the provided search results. Such studies would be crucial for definitively confirming proposed intermediates and enzymatic steps in this compound's formation.

Genetic and Molecular Biology Approaches to this compound Biosynthesis

Molecular biology and genetic approaches play a vital role in understanding and manipulating biosynthetic pathways. This involves identifying and characterizing the genes encoding the enzymes responsible for specific transformations, often found within gene clusters. Knowledge of the biosynthetic pathways of secondary metabolites in medicinal orchids is considered imperative for enhancing their production through biotechnological methods nih.gov. Although genetic variability within orchid populations is studied, and gene clusters for other compounds have been characterized, detailed reports on the specific genes or gene clusters governing this compound biosynthesis were not identified in the provided information. Research in this area would involve genome sequencing of this compound-producing orchids, followed by bioinformatics analysis to identify candidate genes, and functional characterization of these genes to confirm their roles in the pathway.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering aims to optimize the production of desired compounds by modifying metabolic pathways within an organism wikipedia.org. For triterpenoids, strategies often involve enhancing the activity of key enzymes, such as oxidosqualene cyclases, or engineering microbial strains to serve as production platforms wikipedia.org. While the broader field of biotechnology is being explored to enhance the production of secondary metabolites in orchids nih.gov, and general strategies for improving triterpenoid biosynthetic efficiency are known wikipedia.org, specific metabolic engineering strategies tailored for the enhanced production of this compound have not been explicitly detailed in the provided search results. Future research could focus on identifying rate-limiting steps in the this compound pathway and applying genetic engineering techniques to overexpress relevant enzymes or introduce heterologous genes into suitable host systems for improved yields.

Synthetic Endeavors and Analogue Development of Pholidotin

Total Synthesis Strategies Towards the Pholidotin Skeleton

The total synthesis of complex natural products like this compound typically involves a series of carefully orchestrated chemical reactions aimed at constructing the entire molecular scaffold from simpler, readily available precursors. While the general principles of total synthesis, including retrosynthetic analysis and the use of key synthetic intermediates, are well-established in organic chemistry organic-chemistry.orglkouniv.ac.inchemistrydocs.comwikipedia.orgresearchgate.netleah4sci.com, specific applications to this compound are not detailed in the current literature.

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where the target molecule is conceptually disconnected into simpler precursor molecules, working backward from the final product to commercially available starting materials chemistrydocs.comresearchgate.netleah4sci.com. For a molecule of this compound's complexity, such an analysis would typically involve identifying strategic disconnections and functional group interconversions to simplify the structure step-by-step lkouniv.ac.inresearchgate.net. However, specific retrosynthetic pathways proposed or executed for this compound have not been found in the reviewed sources.

In the absence of published total synthesis routes for this compound, specific key synthetic intermediates and the reaction methodologies employed for their formation remain undescribed. The synthesis of triterpenes, as a class, often involves cascade reactions, cyclizations, and stereoselective transformations to build their characteristic polycyclic frameworks nih.govrsc.orgthoughtco.com. However, these general approaches have not been explicitly linked to the synthesis of this compound in the provided information.

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, or partial chemical synthesis, involves using compounds isolated from natural sources as starting materials to produce novel compounds, often with modifications to enhance or alter their properties wikipedia.org. This approach is particularly valuable for complex natural products, as it leverages the efficiency of biological pathways for initial structural assembly, requiring fewer chemical steps than total synthesis conicet.gov.arwikipedia.org. While this compound is a natural product isolated from plants frontiersin.orgconicet.gov.ardokumen.pubepdf.pubcore.ac.uk, and the concept of semisynthesis is applied to natural compounds like oleanolic acid derivatives frontiersin.orgcore.ac.ukresearchgate.net, specific examples or detailed procedures for the semisynthesis of this compound derivatives from its natural precursors are not available in the search results.

Design and Synthesis of Structurally Related this compound Analogs

The design and synthesis of analogs of natural products are crucial for understanding structure-activity relationships and for developing new chemical entities. This process can involve rational design based on modifications to the core structure or biomimetic and divergent synthetic approaches newaliporecollege.ac.inrsc.orgresearchgate.netnih.govmdpi.commdpi.comnih.gov.

Rational design involves using detailed knowledge of a compound's structure and function to make targeted alterations newaliporecollege.ac.inchemistrydocs.comcore.ac.ukmdpi.commdpi.comtwistbioscience.com. For this compound, this would entail modifying its triterpene core or peripheral functional groups to explore new properties or improve existing ones. However, specific studies detailing such rational design efforts for this compound analogs are not reported in the provided information.

Divergent synthesis starts from a common intermediate and branches into multiple distinct final products, allowing for the rapid generation of diverse compound libraries wikipedia.orgnih.govnih.govx-mol.comnih.govgreenresearchng.com. Biomimetic synthesis, on the other hand, aims to replicate proposed biosynthetic pathways in the laboratory, often leading to efficient and selective routes to complex natural products researchgate.netrsc.orgthoughtco.comresearchgate.netmdpi.comnih.govrsc.org. While these powerful synthetic strategies are applied to various natural products rsc.orgresearchgate.netnih.govnih.govnih.govnih.govrsc.org, there is no specific information indicating the application of divergent or biomimetic synthetic approaches directly towards this compound or its analogs.

Preclinical Biological Activity and Mechanistic Studies of Pholidotin

Investigation of Antinociceptive Mechanisms of Pholidotin in Preclinical Models

Preclinical studies have explored this compound's capacity to alleviate pain, highlighting its significant antinociceptive effects in various animal models.

Evaluation in In Vivo Animal Models of Pain

This compound, isolated from the stems of Epidendrum mosenii, has demonstrated pronounced and dose-related antinociceptive activity in mice. In the acetic acid-induced abdominal constriction test, this compound exhibited a marked inhibitory effect on pain, with an ID50 value of 0.9 mg/kg when administered intraperitoneally fishersci.canih.gov. This potency was notable, as this compound was found to be approximately 3- to 13-fold more potent than diclofenac (B195802), a commonly used analgesic, in this specific model nih.gov.

Further investigations utilizing the methanolic extract of E. mosenii, which contains this compound, revealed dose-related inhibition in both phases of formalin-induced licking and in capsaicin-induced neurogenic pain nih.gov. These findings suggest a broad spectrum of antinociceptive action, addressing different types of pain pathways.

Table 1: Antinociceptive Efficacy of this compound in In Vivo Pain Models

| Model | Compound | Route of Administration | ID50 (mg/kg) | Comparison to Diclofenac |

| Acetic Acid-Induced Abdominal Constriction | This compound | Intraperitoneal (i.p.) | 0.9 | 3- to 13-fold more potent nih.gov |

| Formalin-Induced Licking (Phase 1) | E. mosenii Extract | Intraperitoneal (i.p.) | 0.9 | Not directly compared |

| Formalin-Induced Licking (Phase 2) | E. mosenii Extract | Intraperitoneal (i.p.) | 0.7 | Not directly compared |

| Capsaicin-Induced Neurogenic Pain | E. mosenii Extract | Intraperitoneal (i.p.) | 5.2 | Not directly compared |

Preclinical Antifungal Research Associated with this compound

While this compound is found in plant species known for their antimicrobial properties, direct and specific evidence detailing this compound's isolated antifungal activity is limited in the current preclinical literature.

In Vitro Efficacy Against Fungal Pathogens

Studies on Epidendrum mosenii, a source of this compound, have reported antifungal activity of its extracts. However, this activity has been primarily attributed to other compounds, specifically dihydrostilbenes such as 4,3',5'-trihydroxy-3-methoxy-dihydrostilbene (Compound 1) and 4,5-dihydroxy-3,3-dimethoxy-dihydrostilbene (Compound 2), rather than this compound itself mims.comnih.govnih.gov. These dihydrostilbenes demonstrated efficacy against several opportunistic pathogenic fungi, including dermatophytes.

Table 2: In Vitro Antifungal Efficacy of Dihydrostilbenes from Epidendrum mosenii

| Fungal Pathogen | Compound 1 (4,3',5'-trihydroxy-3-methoxy-dihydrostilbene) MIC (µg/mL) | Compound 2 (4,5-dihydroxy-3,3-dimethoxy-dihydrostilbene) MIC (µg/mL) |

| Cryptococcus neoformans | 62.5 - 125.0 | 62.5 - 125.0 |

| Microsporum gypseum | 62.5 - 125.0 | 62.5 - 125.0 |

| Trychophyton rubrum | 62.5 - 125.0 | 62.5 - 125.0 |

| Trychophyton mentagrophytes | 62.5 - 125.0 | 62.5 - 125.0 |

Note: The antifungal activity shown in Table 2 is attributed to compounds 1 and 2, not this compound mims.comnih.gov.

Mechanistic Studies of Antifungal Action at the Cellular Level

Given the lack of direct and specific evidence for this compound's isolated antifungal efficacy in the provided preclinical research, detailed mechanistic studies of its antifungal action at the cellular level are not available. The observed antifungal properties of plant extracts containing this compound are primarily linked to other constituent compounds mims.comnih.gov.

Exploration of this compound's Potential Antitumor Activity in Preclinical Models

This compound has been identified as a compound present in certain plant species, such as Pleione species and Cremastra appendiculata, which are recognized for their anticancer properties guidetopharmacology.orguni.luciteab.comfishersci.ca. While these plants and their extracts have demonstrated cytotoxic activities against various cancer cell lines, direct and specific data on the isolated antitumor efficacy (e.g., IC50 values) of this compound itself is not extensively detailed in the provided literature, with the observed cytotoxicity often attributed to other compounds within the extracts, such as phenanthrenes or other specific compounds (e.g., "Compound 49" and "Compound 56" from Pleione species) guidetopharmacology.orgfishersci.ca.

Beyond direct cytotoxicity, recent preclinical investigations utilizing molecular docking studies have identified this compound as a potential ingredient for the treatment of diabetes and COVID-19. These studies suggest that this compound's mechanism of action in these contexts may involve regulating the expression of key biological targets, including dipeptidyl peptidase 4 (DPP4), angiotensin II type 1 receptor, vitamin D receptor, plasminogen, chemokine C-C-motif receptor 6, and interleukin 2 uni.lu. While this research explores this compound's interaction with cellular and molecular targets in a preclinical setting, it represents an exploration of its broader therapeutic potential related to cellular regulation, rather than a direct antitumor activity.

Evaluation in Cancer Cell Lines (In Vitro)

While the broader family of orchids, from which this compound is derived, has been a subject of research for potential anti-cancer properties, specific detailed in vitro evaluations of this compound itself in cancer cell lines are not extensively documented in the available literature. General studies on orchid extracts and compounds have indicated anti-cancer activities against various human tumor cell lines, such as HeLa and K562, and have shown cytotoxic effects on liver (HepG2) and breast (MCF-7) cancer cell lines academicjournals.orgresearchgate.net. This compound has been listed among compounds from Pseudobulbus Cremastrae seu Pleiones (Shancigu) that exhibit anti-tumor activity researchgate.netmaxapress.com. However, quantitative data, such as IC50 values or specific inhibitory concentrations for this compound against particular cancer cell lines, are not explicitly provided in the current search results.

Molecular Mechanism of Action Studies in Oncological Contexts (e.g., Apoptosis, Cell Cycle Modulation)

Detailed molecular mechanism of action studies of this compound specifically in oncological contexts, such as its direct influence on apoptosis induction or cell cycle modulation in cancer cells, are not explicitly elucidated in the provided search results. The mechanistic insights available for this compound primarily pertain to its antiviral properties, as discussed in subsequent sections.

Antimicrobial Efficacy Studies of this compound in Preclinical Settings

Broad-Spectrum Antibacterial and Antiviral Investigations (In Vitro)

This compound has been identified as a potential phytochemical with antiviral properties, particularly in the context of SARS-CoV-2 researchgate.netscilit.comx-mol.comresearchgate.net. Virtual screening studies have highlighted this compound among compounds with potential antimicrobial and antiviral attributes researchgate.netscilit.com. While orchids, in general, have demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, and some orchid-derived compounds have shown antiviral activity against viruses like HIV-1, HIV-2, human cytomegalovirus (CMV), respiratory syncytial virus (RSV), and influenza A virus, specific broad-spectrum antibacterial data for this compound itself are not detailed academicjournals.orgepdf.pub. The primary focus in recent findings for this compound's antimicrobial efficacy is its potential against SARS-CoV-2 researchgate.netscilit.comx-mol.comresearchgate.net.

Mechanistic Insights into Antimicrobial Properties

Mechanistic studies concerning this compound's antimicrobial properties have largely focused on its potential antiviral activity against SARS-CoV-2. Bioinformatics analysis suggests that this compound's mechanism of action in treating COVID-19 may be related to regulating the expression of key proteins and receptors researchgate.netscilit.comx-mol.comresearchgate.net. These include dipeptidyl peptidase 4 (DPP4), angiotensin II type 1 receptor, vitamin D receptor, plasminogen, chemokine C-C-motif receptor 6, and interleukin 2 researchgate.netscilit.comx-mol.comresearchgate.netnus.edu.sg. This implies a multi-targeted approach, potentially modulating host pathways involved in viral entry, replication, and immune response.

Molecular Docking and Target Identification Studies for this compound

Molecular docking studies have been instrumental in identifying potential targets and mechanisms for this compound, particularly in the context of infectious diseases and metabolic disorders. This compound has been virtually screened and identified as a potential active component against COVID-19 researchgate.netscilit.comx-mol.comresearchgate.net. These in silico investigations involved molecular docking with crucial SARS-CoV-2 proteins, such as the main protease (Mpro or PLpro) and angiotensin-converting enzyme II (ACE2) researchgate.netscilit.comx-mol.comresearchgate.netnus.edu.sg.

Furthermore, this compound has been explored for its potential in treating both diabetes and COVID-19, given the close relationship between these conditions researchgate.net. Molecular docking studies utilized dipeptidyl peptidase 4 (DPP4), a common target for both diseases, as a screening protein to identify compounds like this compound that could offer dual therapeutic benefits researchgate.netscilit.comx-mol.comresearchgate.netnus.edu.sg. The findings suggest that this compound's interaction with these targets could contribute to its observed biological activities.

Computational Screening for Disease-Relevant Protein Targets

Computational screening methodologies have been employed to identify potential disease-relevant protein targets for this compound. In a study focusing on compounds from Miao medicine for the treatment of diabetes and Corona Virus Disease 2019 (COVID-19), this compound was identified as one of six promising ingredients. researchgate.netnih.gov This screening process utilized molecular docking techniques, targeting key proteins such as SARS-CoV-2 PLpro (Papain-like protease), angiotensin-converting enzyme II (ACE2), and dipeptidyl peptidase 4 (DPP4). researchgate.netnih.gov

Bioinformatics analysis further suggested that this compound's mechanism of action in addressing diabetes and COVID-19 may involve the regulation of specific protein targets. These include dipeptidyl peptidase 4 (DPP4) and the angiotensin II type 1 receptor (AT1R), among others like the vitamin D receptor, plasminogen, chemokine C-C-motif receptor 6, and interleukin 2. researchgate.netnih.gov

DPP4 is recognized as a common therapeutic target for both diabetes and COVID-19. Its inhibition has been shown to reduce the pathogenesis of SARS-CoV-2 infection and associated inflammatory signaling pathways. researchgate.netnih.gov Similarly, the Angiotensin II Type 1 Receptor (AT1R) is a crucial target in the management of diabetic-hypertensive conditions, as its inhibition can improve hypertension-related complications in patients with Type 2 Diabetes Mellitus. biorxiv.org

Table 1: Key Protein Targets Identified via Computational Screening for this compound

| Protein Target | Disease Relevance | Screening Method |

| Dipeptidyl Peptidase 4 (DPP4) | Diabetes, COVID-19 (SARS-CoV-2 entry receptor) researchgate.netnih.gov | Molecular Docking |

| Angiotensin II Type 1 Receptor (AT1R) | Diabetes, Hypertension researchgate.netbiorxiv.org | Molecular Docking |

| SARS-CoV-2 PLpro | COVID-19 (Viral protease) researchgate.netnih.gov | Molecular Docking |

| Angiotensin-Converting Enzyme II (ACE2) | COVID-19 (Viral entry receptor) researchgate.netnih.gov | Molecular Docking |

| Interleukin 2 (IL-2) | Immunomodulation researchgate.netnih.gov | Bioinformatics Analysis |

In Silico Predictions of this compound-Receptor Interactions

The identification of this compound as a potential therapeutic compound through computational screening inherently involves in silico predictions of its interactions with various receptors and enzymes. researchgate.netnih.gov Molecular docking, a widely used computational technique, is central to these predictions. It allows researchers to model how a small molecule, such as this compound, might bind to a specific protein target, predicting its binding affinity and the precise mode of interaction within the receptor's active site. biorxiv.orgnih.gov

While the provided search results confirm that molecular docking was used to screen this compound against targets like DPP4 and AT1R, detailed graphical representations of binding modes or specific numerical binding energies for this compound were not explicitly presented. researchgate.netnih.gov However, the successful identification of this compound as a "potential ingredient" suggests that these in silico analyses predicted favorable interactions with the targeted proteins, laying a foundational basis for further laboratory and clinical research. researchgate.netnih.govbiorxiv.org In silico approaches, including virtual screening, homology modeling, threading, docking, and molecular dynamics, are powerful tools in drug design for predicting drug-receptor interactions and identifying compounds with desired biological activity. nih.gov

Immunomodulatory Investigations of this compound in Research Models

This compound originates from Miao medicine, which is recognized for containing active ingredients with anti-inflammatory and antiviral properties. nih.gov This background suggests a potential for this compound to exert immunomodulatory effects. Immunomodulation refers to the process of influencing the body's immune defense by either increasing or decreasing the activity of the immune system. uk-erlangen.de Bioinformatics analysis pertaining to this compound's mechanism of action has indicated a possible role in regulating the expression of interleukin 2 (IL-2), a cytokine crucial for immune cell function. researchgate.netnih.gov

Effects on Immune Cell Function (In Vitro)

For context, extracts from certain orchids, the plant family from which this compound is derived, have demonstrated the ability to activate murine immune responses in vitro. This includes stimulating the proliferation of lymphoid tissues and activating the phagocytosis of peritoneal macrophages against bacterial pathogens like Staphylococcus aureus. academicjournals.org Such findings suggest that compounds from this botanical origin, including this compound, may possess inherent properties that influence immune cell activities. In vitro assays are fundamental for evaluating a therapeutic's efficacy using human immune cells, such as T cells and B cells, and assessing their activation, maturation, and polarization. criver.com

Table 2: Potential In Vitro Immunomodulatory Effects of this compound (Based on General Research Practices)

| Immune Cell Function | Typical In Vitro Assays | Expected Outcome (if active) |

| Cytokine Production | ELISA, Luminex (e.g., IL-2 regulation) researchgate.netnih.govuk-erlangen.decriver.com | Modulation of cytokine levels |

| Cell Surface Markers | Flow Cytometry (e.g., CD markers) uk-erlangen.decriver.com | Altered cell phenotype |

| Cell Proliferation | MTT assay, Cell counting (e.g., lymphoid tissues) academicjournals.orgmaxapress.com | Enhanced or suppressed proliferation |

| Phagocytosis | Phagocytosis assays (e.g., macrophage activity) academicjournals.orgmdpi.com | Enhanced or suppressed phagocytosis |

Assessment of Inflammatory Responses in Animal Models

The anti-inflammatory properties associated with Miao medicine, the source of this compound, indicate its potential for modulating inflammatory responses in biological systems. nih.gov Animal models are indispensable tools for evaluating the anti-inflammatory activity of compounds in vivo, providing insights into their effects on acute and chronic inflammatory conditions. ijpsr.comfrontiersin.org

Common animal models used in preclinical studies to assess anti-inflammatory agents include:

Paw edema models: Often induced by carrageenan or other inflammatory agents to measure swelling reduction. ijpsr.comui.edu.ng

Vascular permeability models: To assess the leakage of fluid from blood vessels during inflammation. ijpsr.com

UV-erythema models: In guinea pigs, used to evaluate skin inflammation. ijpsr.com

Croton-oil ear edema models: In rats and mice, to assess inflammatory responses in ear tissue. ijpsr.com

Arthritis models: Such as collagen-induced arthritis or adjuvant-induced arthritis, for studying chronic inflammatory conditions. ijpsr.com

Neuroinflammation models: Induced by agents like lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (poly I:C) to mimic inflammatory features in the brain. frontiersin.org

Mucosal inflammation models: Including those for chronic rhinosinusitis, which can be studied in various animal species like mice, rabbits, or sheep. rhinologyonline.org

While the provided information highlights the anti-inflammatory nature of this compound's source, specific animal model data directly demonstrating this compound's anti-inflammatory effects were not detailed. However, such studies would be crucial to validate its potential in modulating inflammatory responses in a living system. ijpsr.comfrontiersin.org

Table 3: Common Animal Models for Assessing Inflammatory Responses

| Animal Model Type | Purpose | Typical Readouts |

| Paw Edema | Acute inflammation, swelling reduction ijpsr.comui.edu.ng | Paw volume/thickness, percentage inhibition of edema |

| Vascular Permeability | Endothelial leakage, fluid exudation ijpsr.com | Dye extravasation |

| Arthritis Models | Chronic inflammatory diseases (e.g., rheumatoid arthritis) ijpsr.com | Joint swelling, histological changes, inflammatory markers |

| Neuroinflammation Models | Brain inflammation, neurodegenerative conditions frontiersin.org | Pro-inflammatory cytokine levels, microglial activation |

| Mucosal Inflammation | Respiratory or gastrointestinal inflammation rhinologyonline.org | Histopathology, inflammatory cell infiltration |

Other Relevant Preclinical Bioactivity Profiling of this compound

Antioxidant Activity Investigations (In Vitro Assays)

This compound is a phenanthrene (B1679779) derivative. qmclab.comshutcm.edu.cn Phenanthrene compounds, as a class, are known for their anti-oxidative activities. researchgate.net Furthermore, the antioxidant activity of extracts from Pholidota, the genus associated with this compound, has been a subject of study. maxapress.com This suggests that this compound itself may possess significant antioxidant properties.

In vitro assays are commonly employed to investigate the antioxidant activity of compounds. These assays measure the ability of a substance to scavenge free radicals or reduce oxidative species. Key in vitro antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the electron donation ability of a compound. The assay relies on the reduction of the purple-colored DPPH radical to a yellow product in the presence of an antioxidant, with the degree of color change being proportional to the antioxidant's potency. ayurvedjournal.comnih.govmedwinpublishers.com

Hydrogen Peroxide (H2O2) Free Radical Scavenging Method: This assay measures the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species. ayurvedjournal.commedwinpublishers.com

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the reducing power of an antioxidant by measuring its ability to reduce ferric tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form. nih.govmedwinpublishers.com

These assays are crucial for the initial screening and characterization of potential natural antioxidants. ayurvedjournal.commedwinpublishers.com

Table 4: In Vitro Antioxidant Activity Assays

| Assay Name | Principle of Measurement | Relevance |

| DPPH Radical Scavenging Assay | Scavenging of stable DPPH radicals by electron donation ayurvedjournal.comnih.gov | Measures free radical scavenging ability |

| Hydrogen Peroxide (H2O2) Scavenging Assay | Neutralization of hydrogen peroxide ayurvedjournal.commedwinpublishers.com | Assesses direct scavenging of reactive oxygen species |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Reduction of ferric ions to ferrous ions nih.govmedwinpublishers.com | Measures reducing power of the compound |

Enzyme Inhibition Profiling

Enzyme inhibition profiling is a crucial aspect of preclinical biological activity studies, aiming to identify how a compound interacts with and modulates the activity of specific enzymes. This involves determining parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to achieve 50% inhibition of an enzyme's activity, or the inhibition constant (Ki), a measure of the inhibitor's binding affinity to the enzyme wikipedia.orgwikipedia.orglabshare.cnciteab.com. Such profiling helps elucidate potential mechanisms of action and identify therapeutic targets labshare.cnnih.gov.

While this compound has garnered interest for its biological activities, detailed experimental in vitro enzyme inhibition profiling data, including specific IC50 or Ki values against a panel of enzymes, are not widely reported in readily accessible scientific literature. Research on this compound's potential enzyme interactions has primarily involved in silico (computational) methods, such as molecular docking studies.

One such bioinformatics analysis suggested that this compound, among other compounds, may be involved in regulating the expression of key enzymes and receptors. Specifically, in the context of potential treatments for diabetes and COVID-19, molecular docking studies have indicated that this compound's mechanism of action might be related to modulating the expression of Dipeptidyl Peptidase 4 (DPP4) and the Angiotensin II Type 1 Receptor (AT1R) guidetopharmacology.orgresearchgate.net. It is important to note that these findings are derived from computational predictions and suggest potential interactions rather than confirmed experimental inhibition profiles with quantitative data. Further in vitro and in vivo studies would be necessary to validate these predicted enzyme inhibitory activities and to establish precise inhibition constants.

Due to the current lack of detailed experimental data for this compound's enzyme inhibition profile, a specific interactive data table cannot be generated. If such data were available, it would typically present the enzyme target, the type of inhibition (e.g., competitive, non-competitive), and the corresponding IC50 or Ki values.

Structure Activity Relationship Sar Studies of Pholidotin and Its Analogs

Correlation of Pholidotin's Structural Motifs with Specific Biological Responses

Structural motifs are recurring three-dimensional arrangements of atoms or residues within a molecule that are often associated with specific functions or binding interactions. In the context of this compound, which is known to exhibit a range of biological activities including anti-tumor, anti-inflammatory, and antimicrobial effects nih.govuni.luc19early.org, understanding the correlation between its intrinsic structural motifs and these responses is pivotal. While this compound's presence in plants with established medicinal uses suggests underlying active structural features, detailed research findings explicitly correlating specific structural motifs of this compound with its various biological responses are not extensively reported in the current accessible literature. Studies often cite its biological activities without delving into the precise structural elements responsible for these effects uni.lu.

Impact of Specific Functional Group Modifications on this compound's Activity Profiles

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish a mathematical relationship between the chemical structure of a series of compounds (represented by molecular descriptors) and their biological activity. These models enable the prediction of the biological activity of new, untested compounds and guide the design of more potent and selective agents. While QSAR is a widely applied approach in drug discovery, particularly for natural product-derived compounds, the development of specific QSAR models for this compound derivatives, complete with detailed findings, statistical parameters (e.g., R², Q²), and identified molecular descriptors, is not extensively documented in the public domain. Therefore, specific data tables derived from QSAR studies on this compound cannot be generated.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound Research

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger (or inhibit) a biological response. Ligand-based drug design (LBDD) leverages the knowledge of existing active ligands to design new drug candidates, especially when the three-dimensional structure of the biological target is unknown. This compound has been mentioned in the context of bioinformatics analyses involving pharmacophore modeling and molecular docking simulations to explore its potential mechanisms of action, particularly concerning targets related to diabetes and COVID-19 uni.luqmclab.com. However, the specific pharmacophore features identified for this compound (e.g., number and type of hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) or detailed outcomes of ligand-based drug design campaigns specifically focused on this compound and its derivatives are not extensively reported in the available literature.

Analytical Methodologies for Pholidotin Research and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Pholidotin Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method for this compound involves several critical steps, including understanding the compound's properties, selecting appropriate columns and mobile phases, and optimizing chromatographic parameters.

Given that this compound is a triterpenoid (B12794562) uni-freiburg.defoodb.cauni.lu and generally considered a moderately non-polar compound, reversed-phase HPLC (RP-HPLC) is typically the preferred mode of separation. RP-HPLC columns, often packed with C18 silica (B1680970), are suitable for compounds with varying polarities. Method development usually begins with scouting runs to screen different column chemistries and eluent conditions, followed by optimization of parameters such as mobile phase composition (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol), pH, flow rate, and temperature, to achieve optimal separation, resolution, and peak shape. Detection of this compound in HPLC systems commonly employs UV-Vis detectors, given its conjugated system, or more comprehensively, mass spectrometry detectors. HPLC, sometimes coupled with diode array detection (DAD) and electrospray ionization (ESI)-MS, has been established for qualitative analysis where this compound was present. Semi-preparative HPLC has also been employed for the isolation of this compound from plant extracts uni.lu.

Method Validation for Reproducibility and Accuracy

Method validation is a formal and systematic process that ensures an analytical method is suitable for its intended purpose, providing accurate, reproducible, and reliable results. For HPLC methods developed for this compound analysis, key validation parameters, typically guided by international guidelines such as those from the International Council for Harmonisation (ICH), include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of agreement between the value found and the true value. This is often assessed by spiking known amounts of the analyte into a sample matrix and calculating the percent recovery.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Precision is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (e.g., within the same analytical run).

Intermediate Precision: Precision within a single laboratory over a longer period, accounting for variations such as different analysts, equipment, or reagent batches.

Reproducibility: Precision between results obtained at different laboratories.

Linearity and Range: Demonstrating that the method produces results directly proportional to the analyte concentration within a defined working range.

Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).

While specific validation data for this compound's HPLC method is not widely detailed in public literature, the general principles outlined above would be rigorously applied to ensure its analytical integrity.

Applications in this compound Quantification from Biological Samples and Extracts

This compound is primarily isolated from plant sources, particularly various orchid species like Pholidota rubra and Cirrhopetalum elatum, and also found in Pleione yunnanensis and Epidendrum mosenii uni-freiburg.defoodb.cactdbase.orguni.lunih.gov. Therefore, its quantification often begins with the extraction of the compound from these complex biological matrices.

Sample preparation techniques for HPLC analysis of natural products typically include:

Extraction: Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate this compound from the plant material, based on its solubility and polarity. LLE separates compounds based on their differential solubility in two immiscible solvents, while SPE uses a sorbent stationary phase for selective separation.

Filtration: To remove particulate matter that could clog the HPLC system and extend column lifetime.

Concentration: Techniques such as evaporation are used to concentrate the analyte, especially when dealing with trace amounts, thereby enhancing detection sensitivity.

Dilution: If the analyte concentration is too high for the detector's linear range.

Once extracted and prepared, the HPLC method is then applied for the quantitative determination of this compound. This involves comparing the peak area or height of this compound in the sample to a calibration curve generated from known concentrations of a this compound standard. This approach allows for precise quantification of this compound in crude extracts or purified fractions derived from biological samples.

Gas Chromatography (GC) Applications in this compound-Related Volatile Compound Analysis

Gas Chromatography (GC) is an analytical technique primarily used for the separation and analysis of volatile and semi-volatile compounds. This compound, being a relatively large triterpenoid with a molecular formula of C40H58O3 and a molecular weight of 586.44 Da, is not volatile enough for direct analysis by conventional GC without prior derivatization to increase its volatility.

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), finds significant application in the broader research of this compound by analyzing related volatile compounds present in the same biological sources. For instance, GC-MS has been utilized to analyze the volatile components in the aerial parts of Pholidota cantonensis, a plant species within the same genus as some this compound-producing orchids nih.gov. These volatile compounds, which contribute to the plant's aroma or serve as chemical signals, can include various alcohols, aldehydes, ketones, acids, esters, and terpenes. The analysis of these volatile profiles can provide insights into the plant's metabolism, environmental interactions, or even serve as chemotaxonomic markers. Therefore, while this compound itself is not a direct GC analyte, GC-based methods are indispensable for comprehensive profiling of the volatile metabolome of this compound-producing organisms.

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass Spectrometry (MS) is an invaluable tool for the identification, structural elucidation, and quantification of chemical compounds, offering high sensitivity and specificity. For this compound, MS techniques have been instrumental in confirming its structure and determining its precise mass.

Initial structural studies of this compound have utilized Mass Spectrometry, providing characteristic fragmentation patterns and molecular ion data. For example, High-Resolution Mass Spectrometry (HRMS) data for this compound has been reported, showing a molecular ion [M]+ at m/z 384.2648. Other fragment ions observed in the MS spectrum further aid in structural elucidation.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering comprehensive analytical solutions for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common hyphenated technique for analyzing non-volatile compounds like this compound. LC-MS/MS combines the excellent separation capabilities of HPLC with the sensitivity and specificity of tandem mass spectrometry (MS/MS). It has been used for qualitative analysis in studies where this compound was present. LC-MS/MS systems, particularly those operating in Multiple Reaction Monitoring (MRM) mode, are highly sensitive and selective, making them ideal for targeted quantification of low-abundance compounds in complex biological matrices. This allows for the simultaneous detection and quantification of this compound alongside other co-eluting compounds, providing a comprehensive chemical profile of the sample. Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has also been employed for identifying other compounds from Pleione, an orchid genus known to contain this compound, highlighting its utility for complex natural product analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed in Section 8.2, GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. While not directly applicable to this compound itself, GC-MS is crucial for profiling the volatile organic compounds (VOCs) that may coexist with this compound in plant extracts nih.gov. This comprehensive profiling provides a broader understanding of the chemical composition of the source material.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This level of precision is critical for:

Elemental Composition Determination: By accurately measuring the mass-to-charge ratio (m/z) of an ion, HRMS can determine its exact elemental composition, which is fundamental for confirming the molecular formula of a novel compound or verifying that of a known one like this compound. For this compound, HRMS data (M+ 384.2648) has been reported, which is essential for its characterization.

Structural Elucidation: Combined with fragmentation data (MS/MS), HRMS helps in elucidating the detailed chemical structure of compounds by providing precise mass measurements of fragment ions, allowing for the identification of specific substructures.

Differentiation of Isomers: The high resolving power of HRMS can sometimes differentiate between compounds with the same nominal mass but different elemental compositions (isobars) or even different structural isomers if their exact masses differ slightly.

The application of HRMS is therefore indispensable in the rigorous characterization and confirmation of this compound and other complex natural products, ensuring the scientific accuracy of research findings.

Compound Names and PubChem CIDs

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Quantitative Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique widely recognized for its capabilities in both structural elucidation and quantitative analysis of chemical compounds, including natural products. diva-portal.orgfrontiersin.org Quantitative NMR (qNMR) leverages the fundamental principle that the signal area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, making it a powerful tool for quantifying analytes without requiring a reference standard of the analyte itself. ox.ac.ukresearchgate.netamericanpharmaceuticalreview.com

Principles of qNMR: For accurate qNMR measurements, several critical parameters must be meticulously controlled. These include ensuring sufficient acquisition time and relaxation delay to guarantee complete longitudinal relaxation (T1) of the nuclei contributing to the selected NMR signals. frontiersin.org Linearity, where the NMR signal area is directly proportional to the sample concentration, is a fundamental aspect of qNMR. frontiersin.org The choice of solvent is crucial, especially for proton NMR (¹H-NMR), where deuterated solvents are typically employed to avoid interference from solvent protons. diva-portal.orgfrontiersin.org An internal standard, which is chemically inert, highly soluble, has low volatility, and produces simple, non-overlapping singlet resonances, is often used for absolute concentration determination. ox.ac.uk

Advantages in Natural Product Analysis: qNMR offers several advantages for the analysis of natural products like this compound. It is a universal technique, meaning it responds proportionally to all compounds with the nucleus of interest, and it does not necessitate sample-specific standards or derivatization for quantification. diva-portal.orgox.ac.uk This makes it a rapid, accurate, and economical method for determining purity and potency. ox.ac.uk The technique provides highly reproducible quantitative data and generates unique chemical fingerprints valuable for authenticity testing. mdpi.com

Other Advanced Analytical Techniques for this compound Characterization

Beyond qNMR, other advanced analytical techniques, particularly those involving separation coupled with spectroscopic detection, play a crucial role in the comprehensive characterization of this compound.

Capillary Electrophoresis

Capillary Electrophoresis (CE) encompasses a family of electrokinetic separation techniques that separate analytes based on their charge and size under the influence of an applied electric field. wikipedia.orgnih.gov The migration rate of molecules in CE depends on factors such as their charge, size, and the electric field strength. americanpharmaceuticalreview.com

Principles and Advantages: CE utilizes narrow-bore capillaries, offering high separation efficiency, short analysis times, and minimal sample volume requirements (nanoliters). wikipedia.orgresearchgate.netnih.gov It is a powerful tool for the analysis of complex biological samples and biomolecules, including proteins, nucleic acids, and phospholipids. wikipedia.orgresearchgate.netsciex.comdiva-portal.org Different modes of CE, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and capillary isoelectric focusing (cIEF), have been developed to characterize molecules at various levels. nih.gov

Application in this compound Research: While CE is a versatile separation technique, specific research findings or data tables detailing the direct characterization of this compound using Capillary Electrophoresis were not explicitly found in the provided search results. However, its high resolution and efficiency make it a potentially valuable method for separating and characterizing this compound from complex natural extracts.

Hyphenated Chromatographic-Spectroscopic Systems

Hyphenated techniques refer to the coupling of two or more distinct analytical methodologies, typically a separation technique with a spectroscopic detection method, to enhance analytical capabilities. diva-portal.orgdiva-portal.orgmdpi.comnist.gov This combination offers improved selectivity, accuracy, and precision, often leading to higher degrees of automation and sample throughput. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the physical separation capabilities of liquid chromatography (LC), such as High-Performance Liquid Chromatography (HPLC), with the molecular mass and structural information provided by mass spectrometry (MS). wikipedia.orgmdpi.comnist.gov This system is particularly effective for the analysis of complex mixtures and non-volatile or thermally labile compounds like many natural products. mdpi.comnih.govnih.gov

Application in this compound Research: HPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI/MS) has been established for the qualitative analysis of this compound. shutcm.edu.cn LC-MS provides valuable structural information through fragmentation patterns, where molecular ions are dissociated into characteristic fragments. gentechscientific.comwikipedia.orgnationalmaglab.orgnih.govbiorxiv.org This fragmentation data, including mass-to-charge (m/z) values and their relative abundances, aids in confirming the identity and elucidating the structure of unknown molecules. gentechscientific.comwikipedia.orgnih.gov LC-MS/MS (tandem mass spectrometry) further enhances characterization by allowing for the fragmentation of selected ions, providing more detailed structural insights. nationalmaglab.orgnih.govbiorxiv.orgthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation of gas chromatography with the identification capabilities of mass spectrometry. nist.gov It is primarily used for the analysis of volatile and semi-volatile compounds. nih.gov

Application in this compound Research: While this compound itself is a triterpenoid and generally not volatile, GC-MS has been employed in the analysis of volatile components from Pholidota cantonensis, a plant genus known to contain this compound. gentechscientific.comdergipark.org.tr This suggests that GC-MS could be used to characterize other volatile compounds present in this compound-producing plants or to analyze derivatized this compound if it can be made volatile. GC-MS is known for its high efficiency, sensitivity, and reproducibility, offering quantitative capabilities and compound identification through reproducible fragmentation patterns and public databases. nist.govnih.govorslabs.comchromatographyonline.com

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely used hyphenated technique that separates compounds based on their differential affinities for a stationary and mobile phase, with detection occurring via ultraviolet (UV) absorbance. nih.govdergipark.org.trjasco-global.com